molecular formula C15H17NO4 B1348568 Diethyl [cyano(phenyl)methyl]malonate CAS No. 185067-05-4

Diethyl [cyano(phenyl)methyl]malonate

Cat. No. B1348568
M. Wt: 275.3 g/mol
InChI Key: OCBLUPJLUUEJLO-UHFFFAOYSA-N
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Description

“Diethyl [cyano(phenyl)methyl]malonate” is a chemical compound with the molecular formula C15H17NO41. It is also known by other names such as “diethyl 2-[cyano(phenyl)methyl]propanedioate” and “Diethyl 2-(cyano(phenyl)methyl)malonate” among others1.



Synthesis Analysis

The synthesis of malonic ester derivatives like “Diethyl [cyano(phenyl)methyl]malonate” typically involves a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation2. This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate2.



Molecular Structure Analysis

The molecular weight of “Diethyl [cyano(phenyl)methyl]malonate” is 275.30 g/mol1. The InChI representation of the molecule is InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H31.



Chemical Reactions Analysis

As a derivative of diethyl malonate, “Diethyl [cyano(phenyl)methyl]malonate” can be combined with Urea under the action of a strong base to form a barbiturate3.



Physical And Chemical Properties Analysis

The computed properties of “Diethyl [cyano(phenyl)methyl]malonate” include a molecular weight of 275.30 g/mol, XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 8, Exact Mass of 275.11575802 g/mol, Monoisotopic Mass of 275.11575802 g/mol, Topological Polar Surface Area of 76.4 Ų, Heavy Atom Count of 20, Formal Charge of 0, and Complexity of 3611.


Scientific Research Applications

Neuroprotective Effects

Diethyl [cyano(phenyl)methyl]malonate has been identified to have potential neuroprotective effects. Studies have demonstrated that certain substances, including creatine, which shares structural similarities with diethyl [cyano(phenyl)methyl]malonate, can significantly attenuate striatal excitotoxic lesions produced by NMDA. This suggests a possible role for diethyl [cyano(phenyl)methyl]malonate in neuroprotection, particularly against NMDA-mediated excitotoxic lesions in the brain (Malcon et al., 2000).

Influence on Metabolic Pathways and Epigenetics

Compounds like diethyl [cyano(phenyl)methyl]malonate may influence metabolic pathways and have epigenetic implications. For instance, in the context of periconceptional diet, it's shown that diet can persistently influence DNA methylation levels, impacting phenotypic consequences. This highlights the potential for diethyl [cyano(phenyl)methyl]malonate to be involved in pathways related to metabolism and DNA methylation, possibly influencing growth and metabolism patterns (Dominguez-Salas et al., 2014).

Role in Methylation Processes

Methylation processes, essential for detoxification and metabolic functions, could potentially be influenced by compounds like diethyl [cyano(phenyl)methyl]malonate. Evidence from studies on arsenic exposure suggests that methylation capacity can be an important factor in determining the detoxification and excretion of harmful substances. This underscores the significance of understanding how diethyl [cyano(phenyl)methyl]malonate might interact with or influence methylation processes in the body (Hopenhayn-Rich et al., 1996).

Future Directions

As of now, there are no specific future directions mentioned for “Diethyl [cyano(phenyl)methyl]malonate”. However, given its chemical properties and potential for synthesis, it could be explored for various applications in the field of organic chemistry.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

diethyl 2-[cyano(phenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBLUPJLUUEJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C#N)C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349726
Record name diethyl [cyano(phenyl)methyl]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [cyano(phenyl)methyl]malonate

CAS RN

185067-05-4
Record name 1,3-Diethyl 2-(cyanophenylmethyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185067-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name diethyl [cyano(phenyl)methyl]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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